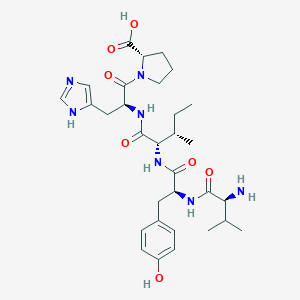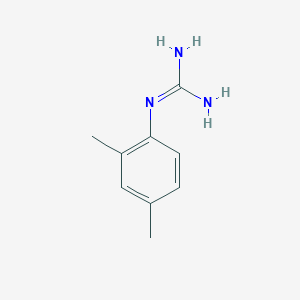![molecular formula C10H9BrN2O2 B040343 6-Bromoimidazo[1,2-a]piridina-3-carboxilato de etilo CAS No. 372198-69-1](/img/structure/B40343.png)
6-Bromoimidazo[1,2-a]piridina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.1 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research :
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for treating infectious diseases like tuberculosis.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has been studied for its potential anti-proliferative activity against S. pneumoniae . The primary target of this compound is the bacterial cell division protein FtsZ .
Mode of Action
The compound interacts with the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ . This interaction inhibits the assembly of the bacterial cell division machinery, thereby exerting its anti-proliferative effect .
Biochemical Pathways
It is known that the compound disrupts the normal function of ftsz, a protein essential for bacterial cell division .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial cell division, leading to anti-proliferative activity against S. pneumoniae . This could potentially lead to the death of the bacteria, although further studies are needed to confirm this.
Action Environment
The action of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Additionally, direct contact with skin and eyes should be avoided, and good ventilation should be ensured during handling .
Análisis Bioquímico
Biochemical Properties
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity . These compounds have shown inhibitory action on FtsZ, a key cell-division protein .
Cellular Effects
Compounds with a similar core have shown anti-bacterial action against certain bacteria without any activity on other bacteria
Molecular Mechanism
It is suggested that compounds with a similar core may bind to the Vitamin K3-binding region of a homology model generated for certain proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps :
Formation of Imidazo[1,2-a]pyridine-3-carboxylic Acid: Pyridine and malonic acid are reacted in an anhydrous organic solvent to form the imidazo[1,2-a]pyridine-3-carboxylic acid.
Bromination: The imidazo[1,2-a]pyridine-3-carboxylic acid is then subjected to a bromination reaction to yield 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Esterification: Finally, the 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid is esterified with ethanol to produce Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted imidazo[1,2-a]pyridines.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the original compound, although specific products are less frequently documented.
Comparación Con Compuestos Similares
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class :
- Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications . Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can be a versatile handle for further functionalization .
Propiedades
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTDOHAWLUJHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621803 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372198-69-1 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)





![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)

